The compound is primarily sourced from chemical databases such as PubChem and Chemsrc, which provide detailed information on its properties and potential applications. It falls within the classification of bioactive compounds due to its structural characteristics that suggest possible pharmacological activities .
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide typically involves several key steps:
Key parameters in these reactions include temperature control (often maintained around room temperature to moderate heat-sensitive intermediates), reaction time (typically several hours), and solvent choice to optimize yield and purity.
The molecular structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide can be described as follows:
The compound's SMILES representation is C=CCN1C(=O)C(C)(C)COc2cc(NC(=O)c3ccc(OC)c(OC)c3)ccc21
, which aids in computational modeling and structure visualization .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions:
These reactions typically require specific conditions such as controlled pH levels and temperature adjustments to ensure selectivity and yield optimization.
The mechanism of action for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide remains an area of active research but may involve:
Studies on similar compounds suggest potential applications in therapeutic areas such as oncology or neurology due to their ability to modulate biological pathways effectively.
The physical and chemical properties of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide include:
Property | Value |
---|---|
Molecular Weight | 410.5 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties are essential for understanding solubility behavior and stability under various conditions .
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide has potential applications in several scientific fields:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4